2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride High affinity Imidazoline I2 binding site allosteric modulator (Ki = 2.1 nM). Dose-dependently inhibits C-fiber evoked responses, post-discharge and wind-up. Shows antinociceptive effects in vivo.
High affinity ligand for the imidazoline I2 binding site (Ki = 2.1 nM). Putative I2 antagonist; antagonizes the effects of imidazoline ligands on morphine antinociception. Produces ipsiversive rotational behavior in rats with a full 6-OHDA lesion of the nigrostriatal tract.
Brand Name: Vulcanchem
CAS No.: 205437-64-5
VCID: VC0004234
InChI: InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H
SMILES: C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride

CAS No.: 205437-64-5

Cat. No.: VC0004234

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride - 205437-64-5

Specification

Description High affinity Imidazoline I2 binding site allosteric modulator (Ki = 2.1 nM). Dose-dependently inhibits C-fiber evoked responses, post-discharge and wind-up. Shows antinociceptive effects in vivo.
High affinity ligand for the imidazoline I2 binding site (Ki = 2.1 nM). Putative I2 antagonist; antagonizes the effects of imidazoline ligands on morphine antinociception. Produces ipsiversive rotational behavior in rats with a full 6-OHDA lesion of the nigrostriatal tract.
CAS No. 205437-64-5
Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
IUPAC Name 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride
Standard InChI InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H
Standard InChI Key DDFHQXAQWZWRSQ-UHFFFAOYSA-N
SMILES C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl
Canonical SMILES C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl

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